molecular formula C16H17NO3S B5786640 N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

Cat. No. B5786640
M. Wt: 303.4 g/mol
InChI Key: IIEWYNPUPVTAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TDM-1 is an antibody-drug conjugate (ADC) that targets HER2-positive breast cancer cells. It is composed of trastuzumab, a monoclonal antibody that binds to HER2 receptors, and DM1, a cytotoxic agent that inhibits microtubule polymerization. TDM-1 is designed to selectively deliver DM1 to HER2-positive cancer cells, thus minimizing toxicity to healthy cells.

Mechanism of Action

TDM-1 binds to HER2 receptors on cancer cells and is internalized through receptor-mediated endocytosis. The acidic environment of the lysosome cleaves the linker, releasing DM1 into the cytoplasm. DM1 binds to tubulin and inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
TDM-1 has been shown to have a favorable safety profile compared to traditional chemotherapy. It has a lower incidence of severe adverse events, such as neutropenia and neuropathy, and does not require premedication with steroids or antihistamines. TDM-1 has also been shown to have a longer duration of response and a higher response rate compared to standard chemotherapy in HER2-positive breast cancer.

Advantages and Limitations for Lab Experiments

TDM-1 is a valuable tool for studying the role of HER2 in cancer biology and for developing new therapies for HER2-positive malignancies. However, there are some limitations to using TDM-1 in lab experiments. The cost of TDM-1 is high compared to traditional chemotherapy, which may limit its accessibility for some researchers. TDM-1 is also specific to HER2-positive cancer cells, which may limit its applicability to other cancer types.

Future Directions

There are several future directions for TDM-1 research. One area of focus is developing new linkers that can improve the stability and efficacy of TDM-1. Another area of focus is identifying biomarkers that can predict response to TDM-1 and guide patient selection. Additionally, TDM-1 is being studied in combination with other therapies, such as immunotherapy and PARP inhibitors, to improve its efficacy and overcome resistance. Finally, TDM-1 is being investigated in earlier stages of HER2-positive breast cancer and in other HER2-positive malignancies to expand its clinical utility.
In conclusion, TDM-1 is a promising drug candidate in the field of cancer research. Its selective delivery of DM1 to HER2-positive cancer cells has shown significant improvements in progression-free survival and overall survival in clinical trials. While there are limitations to using TDM-1 in lab experiments, its potential for developing new therapies and improving patient outcomes makes it an important area of research for the future.

Synthesis Methods

The synthesis of TDM-1 involves the conjugation of trastuzumab and DM1 through a linker molecule. The linker must be stable in circulation, but cleavable in the acidic environment of cancer cells. The most commonly used linker is MCC (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl), which has been shown to have good stability and efficacy in preclinical and clinical studies.

Scientific Research Applications

TDM-1 has been extensively studied in preclinical and clinical trials for the treatment of HER2-positive breast cancer. In a phase III clinical trial, TDM-1 was found to significantly improve progression-free survival and overall survival compared to standard chemotherapy in patients with metastatic HER2-positive breast cancer. TDM-1 has also shown promising results in early-stage breast cancer and other HER2-positive malignancies, such as gastric and lung cancer.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-19-13-9-8-11(10-14(13)20-2)17-16(18)12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEWYNPUPVTAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.